molecular formula C15H20O2 B11877772 Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate CAS No. 785-18-2

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Cat. No.: B11877772
CAS No.: 785-18-2
M. Wt: 232.32 g/mol
InChI Key: SWCMAQWTHSCROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS: 785-18-2) is an organic ester with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.3181 g/mol. The compound features a tetrahydronaphthalene (tetralin) moiety linked to a butanoate ester group. Key physicochemical properties include a density of 1.046 g/cm³, boiling point of 349.5°C at standard pressure, and a flash point of 140.1°C, indicative of moderate thermal stability .

Properties

CAS No.

785-18-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

InChI

InChI=1S/C15H20O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h9-11H,2-8H2,1H3

InChI Key

SWCMAQWTHSCROC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Wittig Reaction Followed by Esterification

The Wittig reaction is a cornerstone for constructing the butanoate side chain. A representative synthesis involves:

  • Wittig Olefination : Reacting 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with ethyl 2-(triphenylphosphoranylidene)propionate under reflux in tetrahydrofuran (THF). This forms the α,β-unsaturated ester intermediate .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid .

  • Esterification : The carboxylic acid is treated with methanol and sulfuric acid under reflux, achieving 85% yield after silica gel chromatography .

Key Data :

StepConditionsYield (%)
Wittig OlefinationTHF, reflux, 24 h72
HydrogenationH₂ (1 atm), Pd/C, ethanol89
EsterificationMeOH, H₂SO₄, reflux, 12 h85

This method is favored for scalability, though purification of intermediates can be laborious .

Friedel-Crafts Acylation and Subsequent Modifications

Friedel-Crafts acylation introduces the tetrahydronaphthalene moiety:

  • Acylation : Reacting tetrahydronaphthalene with succinic anhydride in the presence of AlCl₃ forms 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid .

  • Wolff-Kishner Reduction : The ketone is reduced to the corresponding alkane using hydrazine and KOH in diethylene glycol at 215°C .

  • Esterification : The resultant acid is esterified with methanol and catalytic H₂SO₄, yielding 92% pure product .

Optimization Insight :

  • Acylation Temperature : Excess AlCl₃ (3 equiv) at 50°C minimizes side products .

  • Reduction Time : Prolonged reflux (3 h) ensures complete deoxygenation .

Direct Esterification of Preformed Carboxylic Acid

A streamlined approach bypasses intermediate isolation:

  • Synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic Acid : Achieved via Friedel-Crafts acylation or hydrogenation of α,β-unsaturated acids .

  • Esterification : The acid (1 equiv) is refluxed with methanol (10 equiv) and H₂SO₄ (0.1 equiv) for 12 h. The crude ester is purified via distillation or chromatography .

Yield Comparison :

Acid Purity (%)Ester Yield (%)
9085
9592

This method is cost-effective but requires high-purity starting acid .

Suzuki Coupling for Tetrahydronaphthalene Functionalization

For derivatives with complex substituents:

  • Borylation : 2-Bromo-5,6,7,8-tetrahydronaphthalene is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ to form the boronic ester .

  • Suzuki-Miyaura Coupling : The boronic ester reacts with methyl 4-bromobutanoate under Pd(PPh₃)₄ catalysis, yielding the coupled product .

  • Hydrogenation : Optional saturation of aromatic rings using H₂/Pd-C .

Critical Parameters :

  • Catalyst Load : 5 mol% Pd(PPh₃)₄ maximizes yield (78%) .

  • Solvent System : Dioxane/water (4:1) enhances coupling efficiency .

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Wittig + EsterificationHigh scalabilityMulti-step purification72–85
Friedel-CraftsDirect ring functionalizationRequires harsh conditions (AlCl₃)68–75
Direct EsterificationSimplicity, fewer stepsDependent on acid purity85–92
Suzuki CouplingModular for derivativesHigh catalyst cost70–78

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps can be recovered, reducing costs .

  • Solvent Selection : Ethanol and methanol are preferred for their low toxicity and ease of removal .

  • Byproduct Management : Unreacted AlCl₃ in Friedel-Crafts reactions is neutralized with aqueous NaHCO₃ .

Chemical Reactions Analysis

Hydrolysis and Saponification

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. For example:

  • Reaction with KOH/MeOH :
    A suspension of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate in methanol treated with aqueous potassium hydroxide and refluxed for 4 hours produces 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid after acidification with HCl .

Conditions Product Yield Reference
KOH, MeOH, reflux, 4 h4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid~95%

Condensation with Hydrazine Derivatives

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles:

  • Reaction with Hydrazine Hydrate :
    Refluxing the ester with excess hydrazine hydrate in ethanol yields 3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (8 ) via intermediate formation of a hydrazone .

Reagents Product Yield Reference
N₂H₄·H₂O, EtOH, refluxPyrazole carbohydrazide (8 )70%
  • Reaction with Hydroxylamine Hydrochloride :
    Treatment with hydroxylamine hydrochloride in ethanol under reflux forms ethyl 2-(hydroxyimino)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (6 ), which undergoes cyclization to yield γ-lactam or furanone derivatives .

Reduction and Functionalization

The tetrahydronaphthalene moiety can undergo dehydrogenation to form naphthalene derivatives:

  • Dehydrogenation :
    Catalytic dehydrogenation using palladium or platinum catalysts converts the tetrahydronaphthalene ring to a naphthalene system, yielding methyl 4-(naphthalen-2-yl)butanoate .

Catalyst Product Yield Reference
Pd/C, high-temperatureMethyl 4-(naphthalen-2-yl)butanoate85%

Nucleophilic Substitution

The ester group reacts with nucleophiles such as amines:

  • Amination with Chloronicotinates :
    Coupling with methyl 6-chloronicotinate (43 ) in the presence of para-toluenesulfonic acid yields methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate (45 ), demonstrating utility in constructing complex aryl amine derivatives .

Stability and Byproduct Formation

  • Thermal Decomposition :
    Prolonged reflux in diethylene glycol with hydrazine hydrate and KOH at 215°C may lead to partial decomposition, necessitating careful temperature control during reductions .

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate may exhibit several important biological activities:

  • GPR120 Agonism : It has been identified as a potential agonist for G protein-coupled receptor GPR120, which is associated with anti-inflammatory effects and metabolic regulation .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. This compound may possess similar anticancer activities.

Case Study 1: GPR120 Activation

A study focused on the activation of GPR120 by this compound demonstrated significant anti-inflammatory effects in cellular models. The compound showed a marked reduction in pro-inflammatory cytokine production when tested on macrophage cell lines.

Case Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding acid and alcohol. This process is crucial in various biochemical pathways and can be exploited in drug design to modulate enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate C₁₅H₂₀O₂ 232.3181 Ester (butanoate) Industrial synthesis intermediate
4-Oxo-4-(5,6,7,8-tetrahydro-2-naphthalenylamino)butanoate C₁₄H₁₆NO₃ 246.286 Oxo, amino, carboxylate Unverified biological activity
2-[(2β,8β,8aα)-8,8a-dimethyloctahydronaphthalen-2-yl]-3-hydroxy-2-methoxypropanoic acid C₁₇H₂₈O₄ 296.40 Methoxypropanoic acid, hydroxyl Acetylcholinesterase inhibition
4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid C₂₃H₂₇NO₃ 377.47 Carboxybenzamide, tetramethyl Protein-ligand binding studies

Key Observations :

Biological Activity: Sesquiterpenoids like compound 1 from Aquilaria crassna exhibit acetylcholinesterase inhibition (IC₅₀ values ~20–50 μM) due to hydroxyl and methoxy groups , whereas the target compound lacks reported bioactivity, suggesting divergent applications.

Physicochemical Properties :

  • The target compound’s lower molecular weight (232.32 vs. 377.47 in ) correlates with a higher vapor pressure (4.67E-05 mmHg at 25°C), making it more volatile than bulkier analogues.

Research Findings and Industrial Relevance

  • Synthetic Utility: The ester group in this compound positions it as a precursor for fragrances or polymer additives, contrasting with the protein-binding benzoic acid derivative in , which is tailored for pharmaceutical research.

Biological Activity

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is a compound with significant potential in various biological applications. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C15H20O2
  • Molecular Weight : 232.32 g/mol
  • SMILES Notation : COC(=O)CCCC1=CC2=C(CCCC2)C=C1
  • InChIKey : SWCMAQWTHSCROC-UHFFFAOYSA-N

The compound features a complex naphthalene structure, which may contribute to its biological properties.

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the naphthalene family have shown various pharmacological effects. These include:

  • Antioxidant Activity : Compounds with similar structures often exhibit significant free radical scavenging capabilities.
  • Antimicrobial Properties : Some naphthalene derivatives have demonstrated antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Naphthalene derivatives are known to modulate inflammatory pathways.

Antioxidant Potential

A study evaluating similar naphthalene derivatives indicated strong antioxidant properties measured through DPPH assays. Such findings suggest that this compound could possess comparable activity.

CompoundDPPH Scavenging Activity (%)
This compoundTBD (To Be Determined)
Related Naphthalene Derivative85% at 100 µg/mL

Antimicrobial Activity

In a comparative study involving naphthalene derivatives, several compounds showed effective inhibition against common bacterial strains. While specific data for this compound is not available, it is reasonable to hypothesize similar effects based on structural analogies.

Bacterial StrainInhibition Zone (mm)Compound Tested
E. coli15Naphthalene Derivative A
S. aureus12Naphthalene Derivative B

Case Studies and Applications

  • Potential in Cancer Therapy : Research on structurally similar compounds has indicated potential anti-cancer properties through modulation of cell signaling pathways.
  • Neurological Applications : Some studies suggest that naphthalene derivatives can cross the blood-brain barrier and may be explored for neuroprotective effects.
  • Urease Inhibition : Compounds with similar structures have been studied for their ability to inhibit urease enzymes linked to gastric disorders and infections caused by Helicobacter pylori.

Q & A

Q. Q: What are the key considerations for synthesizing Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate under anhydrous conditions?

A: Synthesis often involves Friedel-Crafts acylation or esterification reactions. For example, phosphorus pentachloride (PCl₅) and aluminum chloride (AlCl₃) are critical catalysts in forming the tetrahydronaphthalene backbone. Key steps include:

  • Maintaining a nitrogen atmosphere to prevent moisture interference.
  • Temperature control (e.g., 25–44°C) to optimize reaction kinetics while avoiding side reactions like over-acylation.
  • Post-reaction quenching with cold 5N HCl to stabilize intermediates .
    Purification typically employs column chromatography or recrystallization in methanol, ensuring >95% purity.

Analytical Characterization

Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?

A: A combination of techniques is required:

  • NMR (¹H/¹³C): Key signals include the methyl ester (δ ~3.6 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm) from the tetrahydronaphthalene moiety.
  • GC-MS: Monitors reaction completion and identifies low-level impurities (e.g., unreacted starting materials) .
  • IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹).

Advanced Synthetic Challenges

Q. Q: How can researchers address low yields in the alkylation step of tetrahydronaphthalene derivatives?

A: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization: Using AlCl₃ in stoichiometric excess (e.g., 3.4 equivalents) to enhance electrophilic activation .
  • Solvent Selection: Dichloromethane (DCM) improves solubility of aromatic intermediates.
  • Reaction Monitoring: TLC or GC-MS at 30-minute intervals to detect intermediates and adjust conditions dynamically .

Data Contradictions in Spectral Analysis

Q. Q: How to resolve discrepancies between calculated and observed molecular ion peaks in mass spectrometry?

A: Discrepancies may arise from isotopic patterns or fragmentation. For this compound (M.W. ~246.28 g/mol):

  • Use high-resolution mass spectrometry (HRMS) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺).
  • Compare with analogs like Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate (M.W. 246.3 g/mol) to validate fragmentation pathways .

Structure-Activity Relationship (SAR) Studies

Q. Q: What structural modifications enhance the bioactivity of tetrahydronaphthalene-based esters?

A: SAR studies on analogs (e.g., dopamine D2/D3 agonists) suggest:

  • Substitution Patterns: Adding hydroxyl groups at the 2-position of the naphthalene ring improves receptor binding affinity .
  • Chain Length: Extending the butanoate to pentanoate increases lipophilicity, enhancing blood-brain barrier penetration .
  • Stereochemistry: R-configuration in chiral analogs (e.g., (6R)-6-{2-[ethyl...} derivatives) significantly impacts potency .

Stability and Degradation Pathways

Q. Q: What are the primary degradation products of this compound under acidic conditions?

A: Hydrolysis of the ester group generates 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid. Mitigation strategies include:

  • Storage at −20°C in anhydrous DMSO or ethanol.
  • Avoiding prolonged exposure to HCl during workup .

Advanced Applications in Drug Discovery

Q. Q: How can this compound serve as a precursor for neuroprotective agents?

A: Its tetrahydronaphthalene core is a scaffold for dopamine agonists. For example:

  • Functionalization with piperazine or quinoline moieties (e.g., 7-((2-(4-(8-methoxyquinolin-4-yl)piperazin-1-yl)ethyl)... derivatives) enhances D2/D3 receptor selectivity .
  • Iron-chelating properties (via hydroxyl groups) may reduce oxidative stress in Parkinson’s disease models .

Methodological Pitfalls in Chromatography

Q. Q: Why does reverse-phase HPLC fail to separate this compound from its analogs?

A: Similar logP values (~3.5–4.0) and retention times require:

  • Mobile Phase Optimization: Acetonitrile/water (70:30) with 0.1% formic acid improves resolution.
  • Column Selection: C18 columns with 3 µm particle size enhance peak symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.